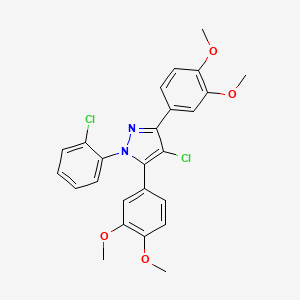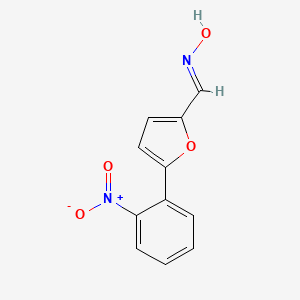![molecular formula C23H19BrN2O3 B10887878 2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10887878.png)
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole: is a chemical compound with a complex structure. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: Two optimized synthetic routes lead to the synthesis of this compound. These routes combine borate-containing benzene rings and anisole structures. The detailed synthetic pathway is depicted in Scheme 1 below:
Scheme 1: Optimized synthetic route to the title compound
Reaction Conditions:: The synthesis involves boron-based reactions, likely Suzuki–Miyaura coupling or related processes. specific reaction conditions are not provided in the available literature.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is scarce. Further research is needed to explore large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified.
Major Products:: The major products formed from these reactions are not explicitly documented. Further studies are required to elucidate the specific transformation pathways.
Scientific Research Applications
Chemistry::
Catalysis: Phenylboronic esters like this compound play a crucial role in catalytic processes.
Crystal Engineering: Borate-containing compounds contribute to crystal engineering and material design.
Drug Discovery: Investigate its potential as a drug candidate due to its unique structure.
Biological Activity: Explore its interactions with biological targets.
Materials Science: Assess its use in polymers, coatings, or other industrial applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Further research is necessary to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While specific similar compounds are not listed here, researchers can compare this compound with related oxadiazoles to highlight its distinct features.
Properties
Molecular Formula |
C23H19BrN2O3 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-[3-[(4-bromophenoxy)methyl]phenyl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H19BrN2O3/c1-27-20-9-5-16(6-10-20)14-22-25-26-23(29-22)18-4-2-3-17(13-18)15-28-21-11-7-19(24)8-12-21/h2-13H,14-15H2,1H3 |
InChI Key |
FMFVJFMOVGCEPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)C3=CC=CC(=C3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[4-(1-pyridin-3-ylmethylpiperidin-4-yl)piperazin-1-yl]-](/img/structure/B10887800.png)
![Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887804.png)
![Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887808.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B10887815.png)
![3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one](/img/structure/B10887816.png)

![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10887826.png)

![2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B10887834.png)
![Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10887848.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10887856.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10887863.png)

